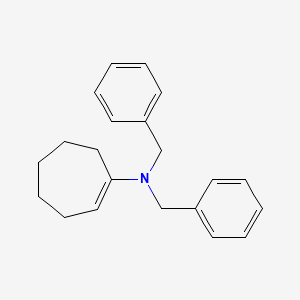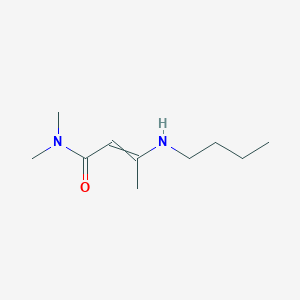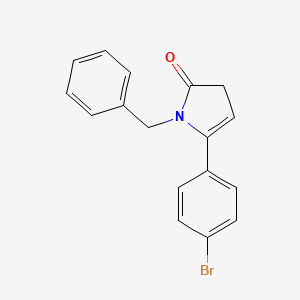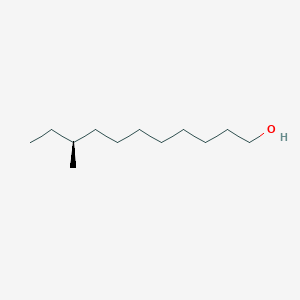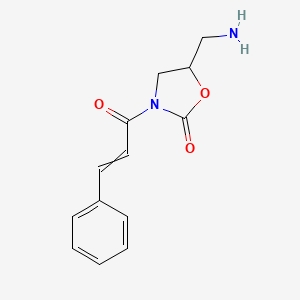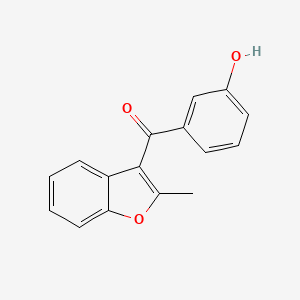
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone is a chemical compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
The synthesis of (3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone typically involves the reaction of 3-hydroxybenzaldehyde with 2-methylbenzofuran-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the enzyme CYP2C19, which is involved in drug metabolism . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can affect the pharmacokinetics of drugs metabolized by CYP2C19.
Comparación Con Compuestos Similares
(3-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone can be compared with other benzofuran derivatives such as:
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound has similar structural features but different biological activities and applications.
(4-Hydroxyphenyl)(2-methylbenzofuran-3-yl)methanone: Another similar compound with variations in its hydroxyl group position, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
722547-44-6 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-(2-methyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C16H12O3/c1-10-15(13-7-2-3-8-14(13)19-10)16(18)11-5-4-6-12(17)9-11/h2-9,17H,1H3 |
Clave InChI |
ZLFHFSFUVQFMLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
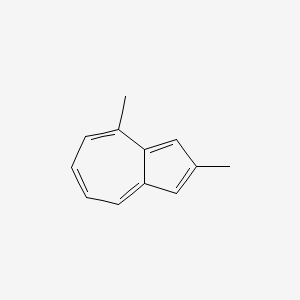
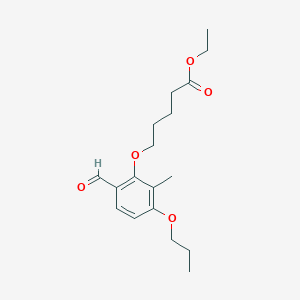
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
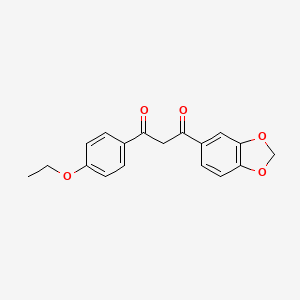
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)

